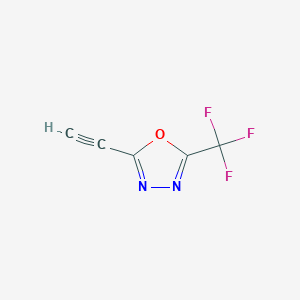

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

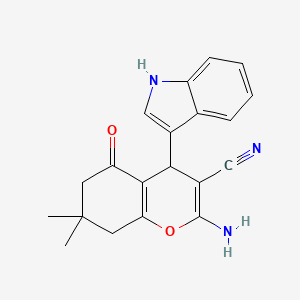

Übersicht

Beschreibung

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole (ETFO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. ETFO is a highly reactive compound that can undergo various chemical reactions, making it a versatile tool for synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

Optical and Electronic Properties

Research on compounds related to 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole, including its derivatives, has shown promising applications in molecular electronics. A study by Garzón et al. (2010) focused on the optical and electronic properties of oligomers containing phenyl-ethynyl units linked to various heterocyclic rings, including 1,3,4-oxadiazole. These compounds were evaluated as candidates for electron-conducting polymers and materials with desirable optoelectronic properties. The effect of the ethynyl group on the structure and electronic properties of these molecules was examined, highlighting their potential in (opto)electronic applications due to their conducting capabilities and optical bandgap properties (Garzón et al., 2010).

Synthesis Methods

Pouliot et al. (2012) described a practical cyclodehydration method for preparing 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4. This method enabled the synthesis of various functionalized 1,3,4-oxadiazoles, suggesting that this approach could be applied to synthesize derivatives of 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole for specific applications, potentially enhancing yields and functional diversity (Pouliot et al., 2012).

Antimicrobial Evaluation

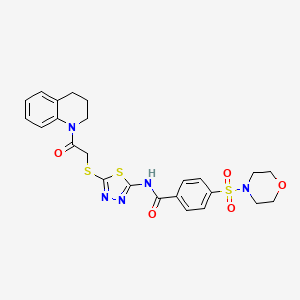

Khalid et al. (2016) explored the synthesis and antimicrobial evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. This research into 1,3,4-oxadiazole derivatives highlights the broader potential of using 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole-based compounds for developing new antimicrobial agents. The study demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting a promising avenue for the development of new antibacterial drugs (Khalid et al., 2016).

Optoelectronic Properties

Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents. This study aimed at understanding the structural, redox, and optoelectronic properties of these molecules for potential use in molecular electronics. The research found that the electron-withdrawing effect of the OXD units and the incorporation of ethynyl groups significantly influence the photophysical properties of the compounds, making them suitable for use in optoelectronic devices (Wang et al., 2006).

Eigenschaften

IUPAC Name |

2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3N2O/c1-2-3-9-10-4(11-3)5(6,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPPVIQGSWWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(O1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)

![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2831743.png)

![3-[2-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2831745.png)